molecular formula C9H16O3 B2536541 Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate CAS No. 1936340-44-1

Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate

Cat. No.: B2536541
CAS No.: 1936340-44-1
M. Wt: 172.224
InChI Key: YZRWIELXIQIRBP-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate ( 1936340-44-1) is a high-purity chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This cyclobutane derivative is characterized by a carboxylate ester group and a hydroxyl group attached to the same carbon atom of the cyclobutane ring, which also features two methyl groups at the 3-position . Its specific SMILES notation is CCOC(=O)C1(CC(C1)(C)C)O . As a specialized building block, this compound is of significant interest in medicinal chemistry and organic synthesis for the construction of complex molecules containing strained ring systems . The presence of both hydroxy and ester functional groups on a single carbon makes it a valuable precursor for further chemical transformations. This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans or animals. It must be handled by qualified professionals in a laboratory setting. For specific storage conditions and hazard information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-12-7(10)9(11)5-8(2,3)6-9/h11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRWIELXIQIRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936340-44-1
Record name ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Ethyl 3,3-dimethylcyclobutane-1-carboxylate.

    Reduction: 1-Hydroxy-3,3-dimethylcyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions, including:

  • Oxidation : Producing ethyl 3,3-dimethylcyclobutane-1-carboxylic acid.
  • Reduction : Leading to the formation of 1-hydroxy-3,3-dimethylcyclobutanol.
  • Substitution Reactions : Resulting in various substituted cyclobutane derivatives depending on the nucleophile used .

Biology

Research has indicated that this compound may interact with biological systems due to its hydroxyl group, which can form hydrogen bonds with biomolecules. Studies are ongoing to explore its potential biological activity, particularly its interactions with enzymes and receptors involved in metabolic pathways .

Medicine

This compound is being investigated for its therapeutic properties . It has shown promise as a GPR120 modulator, which could enhance insulin sensitivity and offer new avenues for the treatment of diabetes and related conditions. The modulation of GPR120 may also involve anti-inflammatory effects that are beneficial in managing metabolic disorders .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for synthesizing compounds used in various formulations, including plastics and pharmaceuticals .

Case Study 1: GPR120 Modulation

A study published in a patent highlights the use of cyclobutane-containing carboxylic acid compounds as GPR120 modulators. These compounds exhibit potential for treating type 2 diabetes by enhancing insulin sensitivity through their interaction with fatty acids . This application underscores the relevance of this compound in developing new therapeutic agents.

Case Study 2: Organic Synthesis

In a research article focusing on synthetic methodologies, this compound was successfully employed as a precursor for synthesizing complex organic molecules through Lewis acid-catalyzed reactions. The versatility of this compound in organic synthesis was demonstrated by its ability to undergo multiple transformations while maintaining high yields .

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Diethyl 3,3-Dimethylcyclobutane-1,1-Dicarboxylate (CAS 854451-17-5)

  • Structure : Two ethyl ester groups at the 1,1-positions.
  • Molecular Formula : C₁₂H₂₀O₄ (MW: 228.28 g/mol).
  • Key Differences: The absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity.
  • Applications : Used in polymer synthesis due to its di-ester functionality .

Methyl 3,3-Dimethylcyclobutane-1-Carboxylate (CAS 3854-83-9)

  • Structure : Methyl ester at the 1-position; lacks hydroxyl and has one fewer methyl group.
  • Molecular Formula : C₈H₁₄O₂ (MW: 142.20 g/mol).
  • Key Differences: Smaller ester group (methyl vs. ethyl) reduces steric hindrance.
  • Synthesis : Produced with ≥97% purity, indicating straightforward synthetic routes .

Ethyl 3-(Hydroxymethyl)cyclobutane-1-Carboxylate (CAS 13043-49-7)

  • Structure : Hydroxymethyl (-CH₂OH) substituent at the 3-position instead of dimethyl groups.
  • Molecular Formula : C₈H₁₄O₃ (MW: 158.20 g/mol).
  • Key Differences :
    • Hydroxymethyl group introduces secondary alcohol reactivity and conformational flexibility.
    • Reduced steric hindrance compared to dimethyl substitution.
  • Applications : Intermediate in pharmaceuticals due to modifiable hydroxymethyl group .

Ethyl 1-Isocyanatocyclobutane-1-Carboxylate (CAS 106366-62-5)

  • Structure : Isocyanate (-NCO) group replaces the hydroxyl.
  • Molecular Formula: C₈H₁₁NO₃ (MW: 169.18 g/mol).
  • Key Differences :
    • Isocyanate’s high reactivity enables participation in urethane or urea formation, unlike the hydroxyl group.
    • Higher toxicity and handling requirements due to isocyanate hazards .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Hydroxyl Group : Facilitates hydrogen bonding and oxidation reactions (e.g., ketone formation).
  • Ester Groups : Ethyl esters (as in the target compound) offer slower hydrolysis rates compared to methyl esters, enhancing stability in biological systems .

Ring Strain and Conformation

  • Cyclobutane’s inherent ring strain (≈110° bond angles) increases reactivity.
  • 3,3-Dimethyl substitution in the target compound exacerbates steric hindrance, limiting puckering dynamics compared to unsubstituted cyclobutanes .

Data Table: Comparative Properties

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Reactivity Highlights
Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate C₉H₁₆O₃ 172.22 Hydroxyl, ethyl ester Hydrogen bonding, oxidation-prone
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate C₁₂H₂₀O₄ 228.28 Dual ethyl esters High lipophilicity, polymer applications
Methyl 3,3-dimethylcyclobutane-1-carboxylate C₈H₁₄O₂ 142.20 Methyl ester Low steric hindrance, simple synthesis
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate C₈H₁₄O₃ 158.20 Hydroxymethyl, ethyl ester Flexible derivatization
Ethyl 1-isocyanatocyclobutane-1-carboxylate C₈H₁₁NO₃ 169.18 Isocyanate, ethyl ester High reactivity, hazardous handling

Biological Activity

Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H16O3C_9H_{16}O_3. Its structure includes a cyclobutane ring with a hydroxyl group and an ethyl ester group, contributing to its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding with biological molecules, which can influence their structure and function.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms through which it exerts its effects include:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
  • Ester Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylate form, which may interact more effectively with biological targets.
  • Enzyme Interaction : It may influence metabolic pathways by interacting with specific enzymes, altering their activity and the biochemical pathways they regulate.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 1-hydroxycyclobutane-1-carboxylateC8H14O3Lacks dimethyl substitution; different reactivity
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylateC9H17NO2Contains an amino group; different interaction profile
Ethyl 2-(dimethylamino)-3,3-dimethylcyclobutane-1-carboxylateC11H21NOContains a dimethylamino group; affects solubility and reactivity

This table illustrates how variations in functional groups impact the biological behavior of these compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Enzyme Inhibition Studies : Research indicates that compounds with similar structures can act as enzyme inhibitors in metabolic pathways. For example, derivatives have been shown to modulate the activity of cyclooxygenase enzymes involved in inflammation .
  • Biochemical Pathways : A study highlighted that certain cyclobutane derivatives can influence signaling pathways by acting as receptor agonists or antagonists. This suggests that this compound may also possess similar properties .
  • Synthetic Applications : In synthetic organic chemistry, this compound's unique structure has been utilized for creating complex molecules through various reactions such as aldol reactions and cycloadditions, showcasing its versatility in biochemical applications .

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